Ethanone, 1-(2,4-dimethyl-5-thiazolyl)-, hydrochloride
Overview
Description
Ethanone, 1-(2,4-dimethyl-5-thiazolyl)-, hydrochloride, also known as 2,4-Dimethyl-5-acetylthiazole, is a chemical compound with the molecular formula C7H10ClNOS and a molecular weight of 191.68 g/mol. It is also referred to by other names such as 1-(2,4-Dimethylthiazol-5-yl)ethan-1-one and Thiazole, 5-acetyl-2,4-dimethyl .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. This compound is acetylated at the 5-position and has methyl groups at the 2 and 4 positions .Scientific Research Applications
Synthesis and Chemical Characterisation
Ethanone, 1-(2,4-dimethyl-5-thiazolyl)-, hydrochloride is used in the synthesis of diverse chemical compounds. For instance, it served as a building block for synthesizing diheteroaryl thienothiophene derivatives, contributing to advancements in chemical characterisation and potentially leading to new applications in various fields including materials science and pharmaceuticals (Mabkhot, Al-Majid, & Alamary, 2011).
Preparation of Heterocyclic Compounds
The compound has been employed in the preparation of heterocyclic compounds. In one study, its derivatives were used in the synthesis of isoflavones and various heterocycles, highlighting its versatility in organic synthesis (Moskvina, Shilin, & Khilya, 2015).
Antitumor and Antimicrobial Applications
Ethanone derivatives show potential in antitumor and antimicrobial research. A study utilizing this compound for the synthesis of thiazole derivatives demonstrated promising activities against breast cancer cells, revealing its potential application in cancer research (Mahmoud et al., 2021). Another research indicated its use in synthesizing oxadiazoles, which displayed significant antibacterial and antifungal properties (Fuloria et al., 2009).
Biotransformation Studies
The compound has been utilized in biotransformation studies, particularly in the enantioselective synthesis of chiral intermediates for pharmaceutical applications, demonstrating its role in enhancing the efficiency of drug synthesis (Miao, Liu, He, & Wang, 2019).
Crystallographic and Vibrational Studies
It has also been a subject in crystallographic and vibrational studies, aiding in the understanding of molecular structures and properties, which is crucial in material science and molecular engineering (Kumar et al., 2015).
Safety and Hazards
Ethanone, 1-(2,4-dimethyl-5-thiazolyl)-, hydrochloride is classified as a skin irritant (Category 2), serious eye irritant (Category 2A), respiratory sensitizer (Category 1), and may cause specific target organ toxicity upon single exposure (Category 3) . It may cause skin and eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Safety measures include avoiding breathing dust, fume, gas, mist, spray, vapors, washing hands, forearms, and face thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, protective clothing, face protection, face shield .
properties
IUPAC Name |
1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS.ClH/c1-4-7(5(2)9)10-6(3)8-4;/h1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTJKCIOSUDCFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70497887 | |
Record name | 1-(2,4-Dimethyl-1,3-thiazol-5-yl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70497887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
88323-87-9 | |
Record name | 1-(2,4-Dimethyl-1,3-thiazol-5-yl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70497887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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